

5-Chloro-6-methylpyridin-3-ol chemical structure and IUPAC name

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Compound of Interest

Compound Name: 5-Chloro-6-methylpyridin-3-OL

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An In-depth Technical Guide to 5-Chloro-6-methylpyridin-3-ol

This guide provides a comprehensive technical overview of **5-Chloro-6-methylpyridin-3-ol**, a heterocyclic compound of interest in medicinal chemistry and synthetic research. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's core attributes, a representative synthetic pathway, and its potential applications, grounded in established scientific principles.

Core Molecular Identity

5-Chloro-6-methylpyridin-3-ol is a substituted pyridinol, a class of aromatic heterocyclic compounds that are integral scaffolds in numerous biologically active molecules. The strategic placement of the chloro, methyl, and hydroxyl groups on the pyridine ring creates a unique electronic and steric profile, making it a valuable intermediate for further chemical elaboration.

- IUPAC Name: **5-Chloro-6-methylpyridin-3-ol**
- CAS Number: 51984-63-5[1][2][3]
- Molecular Formula: C₆H₆ClNO[1][2]
- Synonyms: 5-chloro-6-methyl-pyridin-3-ol

The structure consists of a central pyridine ring functionalized at position 3 with a hydroxyl group, at position 5 with a chlorine atom, and at position 6 with a methyl group.

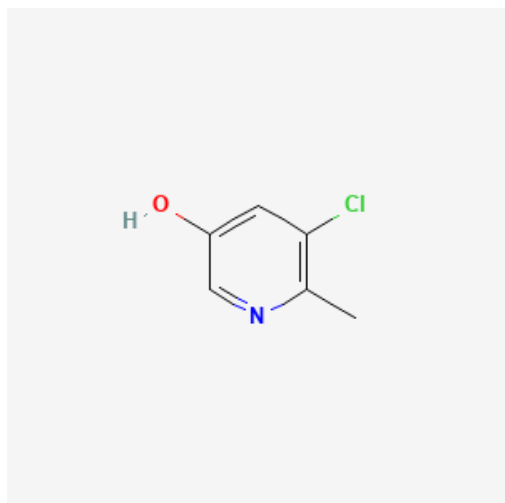


Figure 1: Chemical Structure of **5-Chloro-6-**

methylpyridin-3-ol.

Physicochemical & Computed Properties

Understanding the physicochemical properties of a compound is paramount for its application in experimental settings, influencing everything from solvent selection to reaction kinetics and potential bioavailability. The following table summarizes key properties for **5-Chloro-6-methylpyridin-3-ol**.

Property	Value	Source
Molecular Weight	143.57 g/mol	[2]
Exact Mass	143.0137915 Da	PubChem CID: 72212895
Topological Polar Surface Area (TPSA)	33.1 Å ²	[2]
Hydrogen Bond Donors	1	[2]
Hydrogen Bond Acceptors	1	[2]
Rotatable Bonds	0	[2]
Form	Solid	[4]
Purity	>95% (Typical commercial)	[2]
SMILES	<chem>OC1=CC(Cl)=C(C)N=C1</chem>	[1]
InChI Key	UOTFASKFEUWXOQ-UHFFFAOYSA-N	[4]

Table 1: Key Physicochemical and Computed Properties.

Representative Synthetic Approach

The synthesis of substituted pyridinols can be achieved through various routes. While a specific, published protocol for **5-Chloro-6-methylpyridin-3-ol** is not readily available in the provided search results, a logical and common approach involves the construction and subsequent functionalization of the pyridine ring. A plausible multi-step synthesis is outlined below. This workflow is representative of established heterocyclic chemistry principles.

Experimental Protocol: A Hypothetical Pathway

This protocol is conceptual and illustrates a potential synthetic route. Researchers should consult detailed literature for specific reaction conditions and safety protocols.

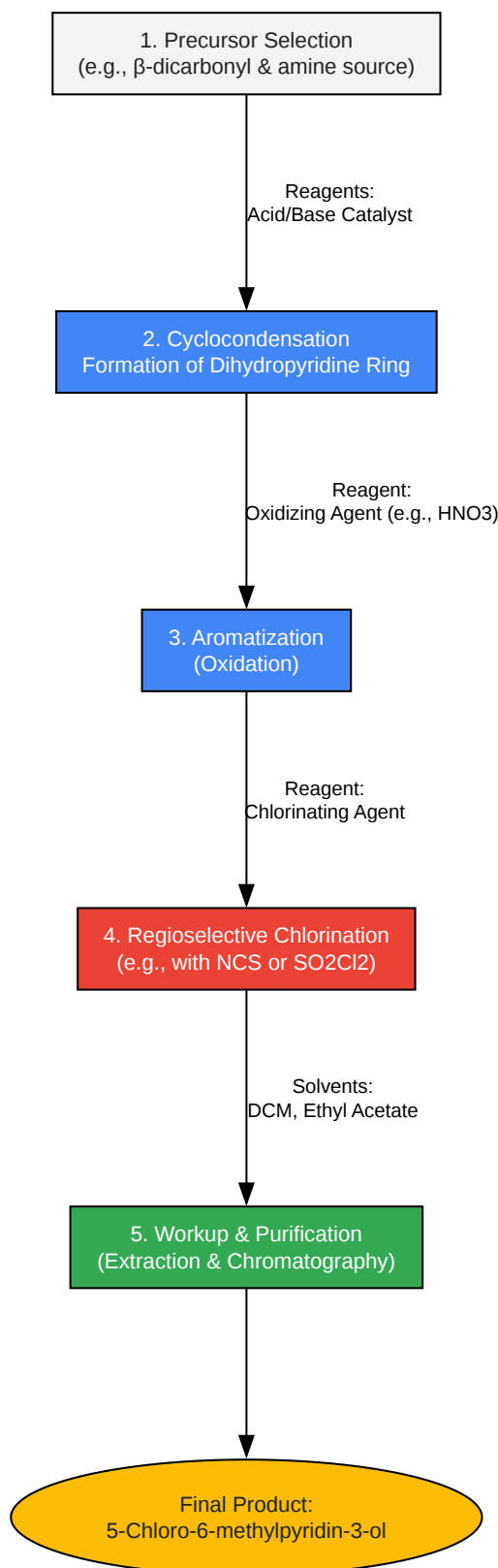
- **Step 1: Condensation Reaction.** A β -ketoester is reacted with an enamine or similar nitrogen source in a cyclocondensation reaction (e.g., Hantzsch pyridine synthesis or a variation) to

form a dihydropyridine ring. The starting materials would be selected to already contain the precursors for the final methyl and hydroxyl groups.

- **Step 2: Aromatization.** The resulting dihydropyridine is oxidized to form the aromatic pyridine ring. Common oxidizing agents for this step include nitric acid, chromium trioxide, or manganese dioxide. The choice of oxidant is critical to avoid unwanted side reactions with other functional groups.
- **Step 3: Directed Chlorination.** The crucial step is the regioselective introduction of the chlorine atom at the C5 position. This is typically achieved via electrophilic aromatic substitution. The directing effects of the existing hydroxyl and methyl groups are key. The hydroxyl group is an activating, ortho-, para-director, which would favor substitution at the C4 and C6 positions. Therefore, a blocking group strategy or a specific precursor where the chlorine is already incorporated might be necessary to achieve the desired C5 substitution. A more direct route might involve using a starting material that already contains the chloro-group in the correct position.
- **Step 4: Purification.** The final product is isolated and purified from the reaction mixture. This typically involves extraction to separate organic and aqueous phases, followed by column chromatography on silica gel to isolate the target compound with high purity. The structure and purity are then confirmed using analytical techniques such as NMR spectroscopy, Mass Spectrometry, and HPLC.

Synthesis Workflow Diagram

The following diagram illustrates a generalized logical flow for the synthesis of a functionalized pyridine derivative like **5-Chloro-6-methylpyridin-3-ol**.



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Caption: Generalized workflow for the synthesis of **5-Chloro-6-methylpyridin-3-ol**.

Applications in Research and Drug Development

Substituted pyridines are a cornerstone of medicinal chemistry. The presence of chlorine, a common halogen in pharmaceuticals, can significantly enhance a molecule's biological activity. [5] Halogens can modulate properties like lipophilicity, metabolic stability, and binding affinity to protein targets.

Primary Roles:

- **Scaffold for Library Synthesis:** **5-Chloro-6-methylpyridin-3-ol** serves as a versatile building block. [6] The hydroxyl group can be readily converted into other functionalities (e.g., ethers, esters) or used as a handle for coupling reactions, allowing chemists to rapidly generate a library of related compounds for screening against biological targets.
- **Intermediate in Pharmaceutical Synthesis:** This compound is a key intermediate for creating more complex active pharmaceutical ingredients (APIs). A patent has cited this molecule in the context of developing modulators of the integrated stress pathway, suggesting its potential relevance in therapeutic areas like neurodegenerative diseases, metabolic disorders, or oncology. [2] The integrated stress response (ISR) is a cellular signaling network activated by various stress conditions, and its modulation is a target for drug discovery.
- **Fragment-Based Drug Discovery (FBDD):** Due to its relatively small size and defined chemical features, this molecule could be used in FBDD campaigns. In this approach, small "fragments" are screened for weak binding to a protein target. Promising fragments are then elaborated or combined to develop more potent lead compounds.

The strategic importance of chloro-functionalized heterocyclic intermediates like this one is well-established in the synthesis of a wide array of FDA-approved drugs. [5]

Safety, Handling, and Storage

As with any research chemical, **5-Chloro-6-methylpyridin-3-ol** should be handled with appropriate care in a well-ventilated laboratory fume hood.

- **Handling:** Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

- **Potential Hazards:** While specific data for this isomer is limited, related compounds like 6-Chloro-5-methylpyridin-3-ol are classified as causing skin and serious eye irritation, and may cause respiratory irritation.[7] It is prudent to assume this compound has similar potential hazards. Always consult the specific Safety Data Sheet (SDS) provided by the supplier.
- **Storage:** Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

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